

Application Notes and Protocols: In Vitro Pharmacology of Arpromidine

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Compound of Interest

Compound Name: Arpromidine

Cat. No.: B009211

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Introduction

Arpromidine is a potent and selective histamine H2 receptor agonist, exhibiting significantly higher potency than the endogenous ligand, histamine.[1][2] It also possesses moderate histamine H1 receptor antagonist properties.[1] This molecule and its derivatives have been instrumental in the study of H2 receptor pharmacology and have been investigated for their potential as positive inotropic agents for the treatment of heart failure.[1][2] Understanding the in vitro pharmacological profile of **Arpromidine** is crucial for its application as a research tool and for the development of novel therapeutics targeting the histamine H2 receptor.

These application notes provide a comprehensive overview of the in vitro pharmacology of **Arpromidine**, including its receptor binding and functional activity profile. Detailed protocols for key experimental setups are provided to enable researchers to effectively study **Arpromidine** and similar compounds in a laboratory setting.

Data Presentation: Receptor Binding and Functional Activity of Arpromidine

The following table summarizes the quantitative data on the in vitro pharmacological activity of **Arpromidine** at histamine receptors.

Receptor	Species/Tissue	Assay Type	Parameter	Value	Reference
Histamine H2	Guinea Pig Atrium	Functional Agonism	pD2	8.0	[2]
Relative Potency	~100x Histamine	[1]			
Histamine H1	Guinea Pig Ileum	Functional Antagonism	pA2	7.65	[2]

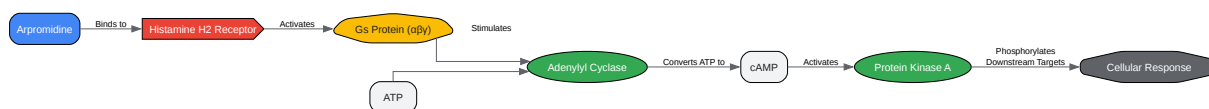
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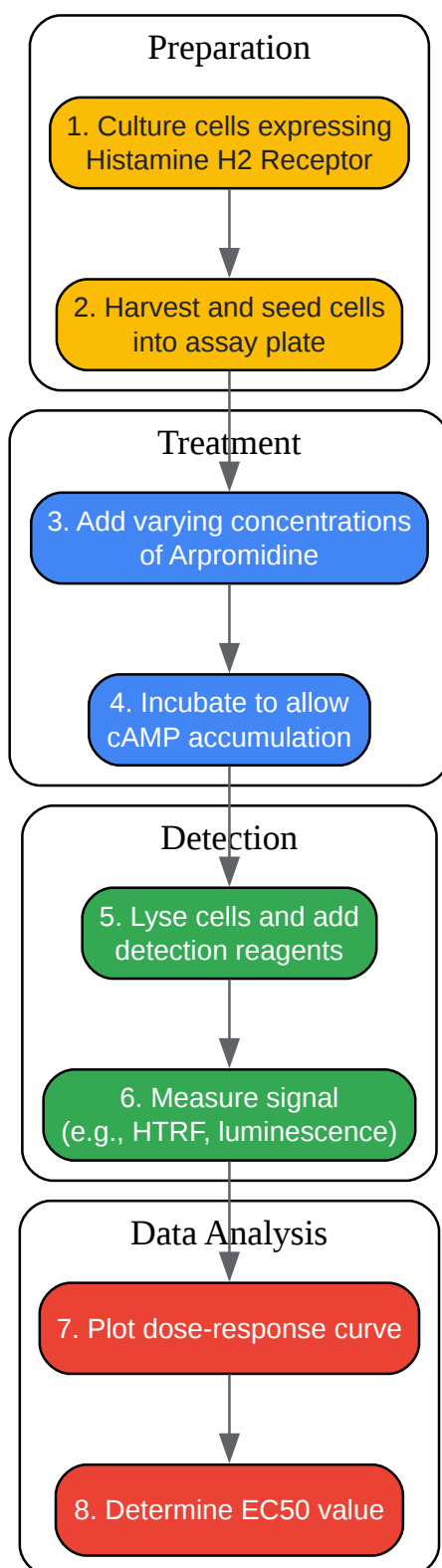
- pD2 is the negative logarithm of the EC50 value. A pD2 of 8.0 corresponds to an EC50 of 10 nM.
- pA2 is the negative logarithm of the antagonist's equilibrium dissociation constant (KB). A pA2 of 7.65 indicates a high affinity of **Arpromidine** for the H1 receptor in an antagonistic capacity.

Signaling Pathway and Experimental Workflows

Histamine H2 Receptor Signaling Pathway

Arpromidine exerts its primary effects through the activation of the histamine H2 receptor, which is a Gs protein-coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gs protein. The activated Gas subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, resulting in a cellular response.





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References

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- 2. Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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